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Compound of Interest

Compound Name:
2-(4-

Methoxyphenoxy)benzaldehyde

Cat. No.: B092629 Get Quote

An In-depth Technical Guide to 2-(4-Methoxyphenoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of 2-(4-Methoxyphenoxy)benzaldehyde. The information is curated for

researchers, scientists, and professionals in drug development, with a focus on data

presentation, experimental protocols, and logical visualizations to support further research and

application.

Core Chemical Information
2-(4-Methoxyphenoxy)benzaldehyde is an aromatic aldehyde with a methoxyphenoxy

substituent at the ortho position. Its chemical structure consists of a benzaldehyde ring linked

to a methoxybenzene ring through an ether bond.

Table 1: Compound Identifiers
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Identifier Value Reference

CAS Number 19434-36-7 [1]

Molecular Formula C₁₄H₁₂O₃ [1]

Molecular Weight 228.24 g/mol [1]

InChI

1S/C14H12O3/c1-16-12-6-8-

13(9-7-12)17-14-5-3-2-4-

11(14)10-15/h2-10H,1H3

[1]

InChIKey
ZPGJUBFCROCTOT-

UHFFFAOYSA-N
[1]

SMILES O=Cc1ccccc1Oc2ccc(OC)cc2 [1]

Physical and Chemical Properties
Detailed experimental data for all physical properties of 2-(4-Methoxyphenoxy)benzaldehyde
are not readily available in the literature. The following tables summarize the known

experimental data and predicted values, along with data for its isomers, 3-(4-

Methoxyphenoxy)benzaldehyde and 4-(4-Methoxyphenoxy)benzaldehyde, for comparison.

Table 2: Physical Properties
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Property
2-(4-
Methoxyphenoxy)b
enzaldehyde

3-(4-
Methoxyphenoxy)b
enzaldehyde

4-(4-
Methoxyphenoxy)b
enzaldehyde

Physical Form Solid[1] Liquid[2] Solid

Melting Point 57-61 °C[1] Not applicable 58-62 °C[3]

Boiling Point
Predicted: 359.5 ±

27.0 °C at 760 mmHg

145 °C at 0.4

mmHg[2][4]

Predicted: 359.5 ±

27.0 °C at 760

mmHg[3]

Density
Predicted: 1.166 ±

0.06 g/cm³
1.089 g/mL at 25 °C[2]

Predicted: 1.166 ±

0.06 g/cm³[3]

Refractive Index

(n20/D)
Not available 1.596[2] Predicted: 1.591

Solubility

Soluble in organic

solvents such as

chloroform and

DMSO.

Not specified.
Soluble in organic

solvents.

Table 3: Spectral Data (Predicted and Comparative)
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Data Type
2-(4-
Methoxyphenoxy)benzalde
hyde (Predicted/Expected)

Data from Isomers/Related
Compounds

¹H NMR

Expected chemical shifts

(CDCl₃): Aldehyde proton

(CHO) ~9.8-10.0 ppm (singlet);

Aromatic protons ~6.8-8.0 ppm

(multiplets); Methoxy protons

(OCH₃) ~3.8 ppm (singlet).

4-isomer (experimental,

CDCl₃): 9.90 (s, 1H, CHO),

7.81-7.83 (m, 2H), 6.99-7.05

(m, 4H), 6.92-6.95 (m, 2H),

3.83 (s, 3H, OCH₃).[5]

¹³C NMR

Expected chemical shifts

(CDCl₃): Carbonyl carbon

(C=O) ~190-192 ppm;

Aromatic carbons ~114-162

ppm; Methoxy carbon (OCH₃)

~55-56 ppm.

4-isomer (experimental,

CDCl₃): 190.9 (CHO), 164.2,

157.0, 148.3, 132.1, 131.0,

122.0, 116.9, 115.3, 55.8

(OCH₃).[5]

IR Spectroscopy

Expected characteristic peaks

(cm⁻¹): ~2850 and ~2750 (C-H

stretch of aldehyde), ~1700

(C=O stretch of aldehyde),

~1600 and ~1500 (C=C stretch

of aromatic rings), ~1240

(asymmetric C-O-C stretch of

ether), ~1030 (symmetric C-O-

C stretch of ether).

4-isomer (experimental): 1680

(s, C=O), 1595 (m), 1575 (s),

1495 (s), 1230 (s), 1195 (s),

1150 (s).[5]

Experimental Protocols
While a specific published protocol for the synthesis of 2-(4-Methoxyphenoxy)benzaldehyde
is not readily available, it can be synthesized through standard organic chemistry reactions

such as the Williamson ether synthesis or the Ullmann condensation. Below are detailed

hypothetical protocols based on these established methods.

Synthesis via Williamson Ether Synthesis
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This method involves the reaction of the sodium salt of 2-hydroxybenzaldehyde with 4-

bromoanisole.

Materials:

2-Hydroxybenzaldehyde

Sodium hydride (NaH)

4-Bromoanisole

Anhydrous N,N-Dimethylformamide (DMF)

Diethyl ether

Saturated aqueous ammonium chloride (NH₄Cl)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a solution of 2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF under an inert

atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise at 0 °C.

Allow the reaction mixture to stir at room temperature for 30 minutes.

Add 4-bromoanisole (1.2 eq) to the reaction mixture.

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer

Chromatography (TLC).

After completion of the reaction (typically 12-24 hours), cool the mixture to room

temperature.

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

Extract the product with diethyl ether (3 x 50 mL).
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Wash the combined organic layers with water and then with brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel using a hexane/ethyl

acetate gradient to yield 2-(4-Methoxyphenoxy)benzaldehyde.

2-Hydroxybenzaldehyde + NaH
+ 4-Bromoanisole in DMF

Stir at 0°C to RT,
then heat to 80-100°C

Quench with NH4Cl(aq)
Extract with Diethyl Ether Column Chromatography 2-(4-Methoxyphenoxy)benzaldehyde

Click to download full resolution via product page

Figure 1: Workflow for Williamson Ether Synthesis.

Synthesis via Ullmann Condensation
This method involves the copper-catalyzed reaction of 2-bromobenzaldehyde with 4-

methoxyphenol.[6]

Materials:

2-Bromobenzaldehyde

4-Methoxyphenol

Copper(I) iodide (CuI)

Potassium carbonate (K₂CO₃)

Anhydrous dimethyl sulfoxide (DMSO)

Ethyl acetate

Water

Brine
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Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

In a reaction vessel, combine 2-bromobenzaldehyde (1.0 eq), 4-methoxyphenol (1.2 eq), CuI

(0.1 eq), and K₂CO₃ (2.0 eq).

Add anhydrous DMSO to the vessel under an inert atmosphere.

Heat the reaction mixture to 120-140 °C with vigorous stirring.

Monitor the reaction by TLC until the starting material is consumed.

Cool the reaction mixture to room temperature and dilute with water.

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

Wash the combined organic layers with water and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced

pressure.

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to

obtain 2-(4-Methoxyphenoxy)benzaldehyde.

2-Bromobenzaldehyde + 4-Methoxyphenol
+ CuI + K2CO3 in DMSO Heat to 120-140°C Dilute with Water

Extract with Ethyl Acetate Column Chromatography 2-(4-Methoxyphenoxy)benzaldehyde

Click to download full resolution via product page

Figure 2: Workflow for Ullmann Condensation.

Biological Activity and Signaling Pathways
As of the date of this document, there is no specific literature available detailing the biological

activity or the involvement of 2-(4-Methoxyphenoxy)benzaldehyde in any signaling pathways.

However, research on related benzaldehyde derivatives suggests potential areas for

investigation.
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For instance, some benzaldehyde derivatives have been reported to exhibit anti-inflammatory

effects. One study demonstrated that a novel benzaldehyde from a coral-derived fungus

exerted anti-inflammatory effects by suppressing the MAPK signaling pathway in RAW264.7

cells. This was achieved by inhibiting the phosphorylation of JNK, ERK, and p38.

Additionally, benzaldehyde itself has been evaluated for its potential as an antibiotic modulator

and has shown toxic effects against Drosophila melanogaster.[7][8] These studies suggest that

the benzaldehyde moiety is a pharmacologically active scaffold.

Given the lack of direct evidence, the following diagram illustrates a hypothetical signaling

pathway based on the observed anti-inflammatory effects of a related benzaldehyde derivative.

This serves as a potential logical framework for future research into the biological activities of

2-(4-Methoxyphenoxy)benzaldehyde.
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Figure 3: Hypothetical Anti-Inflammatory Signaling Pathway.
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Conclusion
2-(4-Methoxyphenoxy)benzaldehyde is a readily synthesizable aromatic compound with

potential for further investigation, particularly in the fields of medicinal chemistry and materials

science. This guide has summarized its known physical and chemical properties, provided

detailed potential synthetic protocols, and suggested avenues for future research into its

biological activities based on data from related compounds. The provided visualizations offer

clear workflows and logical connections to aid in experimental design and hypothesis

generation. Further experimental validation of the predicted properties and biological effects is

warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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